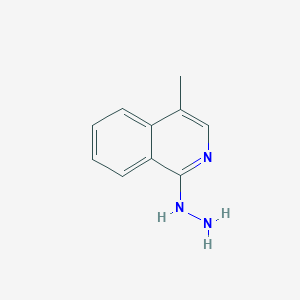

1-Hydrazino-4-methylisoquinoline

描述

属性

分子式 |

C10H11N3 |

|---|---|

分子量 |

173.21 g/mol |

IUPAC 名称 |

(4-methylisoquinolin-1-yl)hydrazine |

InChI |

InChI=1S/C10H11N3/c1-7-6-12-10(13-11)9-5-3-2-4-8(7)9/h2-6H,11H2,1H3,(H,12,13) |

InChI 键 |

XJIXCNDQSZQEMC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(C2=CC=CC=C12)NN |

产品来源 |

United States |

Chemical Transformations and Derivatization Reactions of 1 Hydrazino 4 Methylisoquinoline

Reactivity of the Hydrazino Group: Formation of Hydrazone Derivatives

The hydrazino moiety (-NHNH₂) of 1-hydrazino-4-methylisoquinoline is a key functional group that dictates much of its reactivity. As a potent nucleophile, it readily engages in reactions characteristic of hydrazines, most notably the formation of hydrazones through condensation with carbonyl compounds.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The reaction between a hydrazine (B178648) and an aldehyde or ketone to form a hydrazone is a fundamental transformation in organic chemistry. wikipedia.orgsoeagra.comnumberanalytics.com This condensation reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of an aldehyde or ketone. soeagra.comquimicaorganica.org The process is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. soeagra.comquimicaorganica.org

This initial attack forms a tetrahedral intermediate known as a carbinolamine. soeagra.comuchile.cl Subsequent proton transfer and elimination of a water molecule yield the final hydrazone product, which contains a characteristic C=N-N linkage. soeagra.comquimicaorganica.org

In the case of this compound, reaction with various aldehydes and ketones affords a series of corresponding hydrazone derivatives. The general scheme for this reaction is as follows:

Scheme 1: General reaction of this compound with aldehydes (R¹=H, R²=alkyl/aryl) and ketones (R¹, R²=alkyl/aryl) to form hydrazones.

The reaction conditions for hydrazone formation are generally mild, often involving stirring the reactants in a suitable solvent such as ethanol (B145695) at room temperature or with gentle heating. researchgate.net The use of a catalytic amount of acid, like acetic acid, can accelerate the reaction. researchgate.net The products, (4-methylisoquinolin-1-yl)hydrazones, often precipitate from the reaction mixture as crystalline solids, which aids in their purification. soeagra.com

Table 1: Examples of Hydrazone Synthesis from Carbonyl Compounds

| Carbonyl Compound | Reagent | Product Structure | Typical Conditions |

|---|---|---|---|

| Acetone | This compound | Ethanol, cat. Acetic Acid, RT | |

| Benzaldehyde | This compound | Ethanol, Reflux |

E/Z Isomerization Studies of Derived Hydrazones

Hydrazones derived from this compound possess a carbon-nitrogen double bond (C=N), which introduces the possibility of geometric isomerism. The two isomers are designated as E (entgegen, opposite) and Z (zusammen, together), referring to the relative orientation of substituents around the double bond.

The interconversion between E and Z isomers is a dynamic process that can be influenced by several factors, including light, heat, and solvent polarity. researchgate.net Photochemical isomerization, induced by irradiation with UV light, is a common method to promote the E to Z transition. researchgate.netnih.govrsc.org The E isomer is typically the more thermodynamically stable form, often due to reduced steric hindrance. researchgate.net Upon irradiation, the E isomer can be excited to a higher energy state, from which it can relax to the Z isomer via rotation around the C=N bond. researchgate.net

The stability and interconversion of these isomers can be studied using various spectroscopic techniques:

NMR Spectroscopy: ¹H NMR is a powerful tool for distinguishing between E and Z isomers. The chemical shifts of protons near the C=N bond, particularly the N-H proton, can differ significantly between the two forms. Changes in the NMR spectrum upon irradiation or heating can be used to monitor the isomerization process. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectra of the E and Z isomers are often distinct. Isomerization can be followed by observing the changes in the absorption bands. For instance, the conversion of the E to the Z isomer upon UV irradiation can lead to a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength. nih.gov

Computational Studies: Density Functional Theory (DFT) calculations are employed to gain insight into the structural, energetic, and photophysical properties of the E and Z isomers, helping to rationalize their relative stabilities and the mechanism of interconversion. nih.govrsc.org

In some acylhydrazone systems, the Z isomer can be stabilized by the formation of an intramolecular hydrogen bond, which can make the E-to-Z photoisomerization nearly quantitative. nih.govrsc.org This principle is applicable to hydrazones of this compound, where the nitrogen atoms in the isoquinoline (B145761) ring and the hydrazone moiety could potentially participate in hydrogen bonding in the Z configuration, influencing the equilibrium position.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. The hydrazino group provides the necessary nucleophilic centers to react with suitable electrophiles, leading to the formation of new rings fused to the isoquinoline core. These reactions, known as annulation reactions, are of significant interest as they generate complex polycyclic molecules, often with important chemical or biological properties.

Formation of Triazolo-isoquinolines

One of the most important cyclization reactions of 1-hydrazinoisoquinolines is the formation of soeagra.comscirp.orgresearchgate.nettriazolo[3,4-a]isoquinolines. These fused systems can be synthesized through various methods. A prominent route involves the reaction of the hydrazino derivative with reagents that can provide a one-carbon unit to form the triazole ring.

For example, reaction with hydrazonoyl halides in the presence of a base is a reported method for constructing the triazolo[3,4-a]isoquinoline ring system. scirp.orgscirp.orgresearchgate.net The reaction proceeds via a cycloaddition mechanism. Similarly, reactions with orthoesters or carboxylic acids and their derivatives can lead to the formation of the fused triazole ring.

Table 2: Synthesis of Substituted 3-aryl- soeagra.comscirp.orgresearchgate.nettriazolo[3,4-a]isoquinolines

| Reactant 1 | Reactant 2 (Hydrazonoyl Halide) | Product |

|---|---|---|

| This compound | N-Aryl-C-ethoxycarbonylhydrazonoyl chloride | 6-Methyl-3-aryl- soeagra.comscirp.orgresearchgate.nettriazolo[3,4-a]isoquinoline |

These reactions are often carried out under basic conditions to facilitate the initial nucleophilic attack and subsequent cyclization and elimination steps.

Synthesis of Tetrazolo-isoquinolines

The synthesis of tetrazolo[5,1-a]isoquinolines can be achieved from 1-hydrazinoisoquinoline precursors. A standard method for forming a tetrazole ring from a hydrazine involves reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid).

The reaction mechanism is believed to proceed through the following steps:

The hydrazino group reacts with nitrous acid to form an azido (B1232118) group (-N₃).

The resulting 1-azido-4-methylisoquinoline exists in equilibrium with its cyclic tautomer, the tetrazolo[5,1-a]isoquinoline.

This intramolecular cyclization is a type of azide-nitrile cycloaddition, where the isoquinoline ring nitrogen acts as part of the "nitrile" component. The fused tetrazole ring is generally the more stable tautomer in this ring-chain tautomerism.

This transformation provides a direct route to the tetrazolo-fused isoquinoline system, a scaffold of interest in medicinal chemistry.

Other Annulation and Cascade Cycloaddition Reactions

The reactivity of this compound extends to other cyclization reactions, yielding a variety of fused heterocycles. The specific product obtained depends on the nature of the reaction partner.

Reaction with β-Diketones: Condensation with β-diketones, such as acetylacetone, can lead to the formation of pyrazole (B372694) rings fused to the isoquinoline system. The reaction typically involves initial hydrazone formation followed by intramolecular cyclization and dehydration to afford a pyrazolo[5,1-a]isoquinoline derivative. nih.gov

Reaction with α,β-Unsaturated Carbonyl Compounds: Cascade reactions can be initiated with suitable Michael acceptors. For instance, reaction with compounds containing both a double bond and a leaving group can lead to complex cascade cycloadditions, resulting in polycyclic structures.

Reaction with Isothiocyanates: Treatment with isothiocyanates yields thiosemicarbazide (B42300) intermediates. These intermediates can be cyclized under oxidative or acidic/basic conditions to form fused thiadiazole or triazolethione rings. For instance, oxidative cyclization can lead to aminothiadiazoles, while treatment with base can induce cyclization to triazolethiones.

These diverse cyclization pathways underscore the value of this compound as a building block in synthetic heterocyclic chemistry. scirp.orgscirp.org

Modifications at the Isoquinoline Nucleus

The isoquinoline nucleus, a fusion of a benzene (B151609) and a pyridine (B92270) ring, presents multiple sites for chemical modification. The electronic nature of the substituents already present on this bicyclic system dictates the regioselectivity and rate of further reactions. In the case of this compound, the electron-donating nature of both the hydrazino and methyl groups significantly influences the reactivity of the aromatic core.

The directing effects of substituents on an aromatic ring are a fundamental concept in organic chemistry. In the context of this compound, the existing substituents play a crucial role in determining the position of subsequent chemical modifications. The hydrazino group (-NHNH2) at C1 and the methyl group (-CH3) at C4 are both activating, electron-donating groups. Their presence enhances the electron density of the isoquinoline ring system, making it more susceptible to electrophilic attack compared to unsubstituted isoquinoline.

The hydrazino group, being a powerful activating group, directs incoming electrophiles primarily to the ortho and para positions relative to its point of attachment. However, in the fused ring system of isoquinoline, the directing effects are channeled into the available positions of the benzene ring portion. Similarly, the methyl group at C4 also activates the ring towards electrophilic substitution. The combined influence of these two groups would synergistically activate the benzene part of the isoquinoline nucleus. Specifically, positions C5 and C7 are expected to be the most nucleophilic and therefore the most likely sites for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions.

Conversely, for nucleophilic aromatic substitution (SNAr), the presence of electron-donating groups like hydrazino and methyl deactivates the ring. SNAr reactions typically require the presence of strong electron-withdrawing groups to proceed efficiently. Therefore, direct nucleophilic displacement of a leaving group on the benzene ring of this compound would be challenging without further modification.

The table below summarizes the expected directing effects of various hypothetical substituents on the isoquinoline ring, providing a predictive framework for the reactivity of derivatives of this compound.

| Substituent Type | Position on Isoquinoline Ring | Effect on Reactivity (Electrophilic Aromatic Substitution) | Directing Effect |

| Electron-Donating | C5, C6, C7, or C8 | Activating | Ortho, Para-directing |

| -OH, -OR | C5, C6, C7, or C8 | Strongly Activating | Ortho, Para-directing |

| -NH2, -NHR, -NR2 | C5, C6, C7, or C8 | Strongly Activating | Ortho, Para-directing |

| -CH3, -R (Alkyl) | C5, C6, C7, or C8 | Activating | Ortho, Para-directing |

| Electron-Withdrawing | C5, C6, C7, or C8 | Deactivating | Meta-directing |

| -NO2 | C5, C6, C7, or C8 | Strongly Deactivating | Meta-directing |

| -CN | C5, C6, C7, or C8 | Deactivating | Meta-directing |

| -SO3H | C5, C6, C7, or C8 | Deactivating | Meta-directing |

| -C(O)R, -C(O)OH | C5, C6, C7, or C8 | Deactivating | Meta-directing |

| Halogens | C5, C6, C7, or C8 | Deactivating | Ortho, Para-directing |

| -F, -Cl, -Br, -I | C5, C6, C7, or C8 | Weakly Deactivating | Ortho, Para-directing |

This table presents generalized substituent effects on a standard isoquinoline ring, which can be extrapolated to predict the reactivity of substituted this compound derivatives. The actual reactivity can be influenced by the interplay of steric and electronic factors.

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wiley.com To employ this compound in such reactions, it would typically first be converted into a derivative bearing a suitable handle for coupling, such as a halide or a triflate. For instance, selective halogenation at one of the activated positions of the benzene ring (e.g., C5 or C7) would yield a precursor ripe for a variety of cross-coupling transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgyoutube.com A hypothetical 5-bromo-1-hydrazino-4-methylisoquinoline could be coupled with a wide range of aryl or vinyl boronic acids or their esters to introduce new carbon-based substituents at the C5 position.

Heck-Mizoroki Reaction:

The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This would allow for the introduction of alkenyl groups onto the isoquinoline nucleus of a halogenated this compound derivative. The reaction typically proceeds with high stereoselectivity.

Sonogashira Coupling:

For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. organic-chemistry.orgwikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. A halogenated derivative of this compound could thus be functionalized with various alkyne-containing groups.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This would enable the introduction of a wide variety of amino groups at a halogenated position on the isoquinoline core, further diversifying the chemical space accessible from this compound.

The table below outlines the general conditions for these key metal-catalyzed cross-coupling reactions, as they might be applied to a hypothetical halo-substituted this compound.

| Cross-Coupling Reaction | Typical Substrates | Catalyst System | Base | Solvent |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide or Triflate + Aryl/Vinyl Boronic Acid/Ester | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) with phosphine (B1218219) ligands | Inorganic base (e.g., Na2CO3, K2CO3, Cs2CO3) | Toluene, Dioxane, DMF, Water |

| Heck-Mizoroki Reaction | Aryl/Vinyl Halide or Triflate + Alkene | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)2) with phosphine ligands | Organic or inorganic base (e.g., Et3N, K2CO3) | DMF, Acetonitrile, Toluene |

| Sonogashira Coupling | Aryl/Vinyl Halide or Triflate + Terminal Alkyne | Pd(0) catalyst (e.g., Pd(PPh3)4) and Cu(I) co-catalyst (e.g., CuI) | Amine base (e.g., Et3N, piperidine) | THF, DMF, Toluene |

| Buchwald-Hartwig Amination | Aryl/Vinyl Halide or Triflate + Amine | Pd(0) or Pd(II) catalyst with specialized phosphine ligands (e.g., BINAP, XPhos) | Strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) | Toluene, Dioxane |

Note: The specific conditions for these reactions would need to be optimized for the particular substrates derived from this compound.

Biological Activity Profiling and Pre Clinical Investigations of 1 Hydrazino 4 Methylisoquinoline Derivatives

Antimicrobial and Antifungal Efficacy Studies of 1-Hydrazino-4-methylisoquinoline Derivatives

There is currently no published research detailing the antimicrobial or antifungal efficacy of this compound or its derivatives. Studies on related but structurally distinct compounds, such as quinoxaline (B1680401) and quinoline (B57606) hydrazone derivatives, have shown some promise in these areas. For instance, 3-hydrazinoquinoxaline-2-thiol (B1673409) has demonstrated antifungal activity against various Candida species. nih.govnih.gov Similarly, certain 7-chloro-4-arylhydrazonequinoline derivatives have exhibited antifungal properties. researchgate.net However, these findings cannot be directly extrapolated to this compound due to the specific structure-activity relationships that govern the biological effects of chemical compounds.

Bactericidal and Fungicidal Activity Mechanisms

Without any studies on the antimicrobial or antifungal activity of this compound, the mechanisms of bactericidal or fungicidal action for this compound remain entirely unknown. Mechanistic studies on other hydrazine-containing compounds have suggested various modes of action, including membrane disruption and oxidative damage in fungal cells, but these are not specific to the isoquinoline (B145761) scaffold . nih.gov

Structure-Activity Relationships in Antimicrobial Agents

The structure-activity relationships (SAR) for antimicrobial agents based on the this compound scaffold have not been established due to the lack of synthesized and tested derivatives. SAR studies on other heterocyclic compounds, such as pyrazoline and steroidal hydrazones, indicate that antimicrobial potency can be significantly influenced by the nature and position of various substituents. nih.govnih.govresearchgate.netmdpi.com

Enzyme Inhibition Studies

Derivatives of the isoquinoline class have shown significant promise as inhibitors of various enzymes, a key strategy in the development of new therapeutic agents. While specific studies on the direct enzyme inhibition of this compound are not extensively documented, research on structurally related isoquinoline compounds provides valuable insights into their potential inhibitory activities.

One notable area of investigation involves isoquinolinesulfonamides, which are recognized as competitive inhibitors of Ser/Thr protein kinases. nih.gov For instance, the compound (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine, a derivative of isoquinoline, has been identified as a highly selective inhibitor of Rho-kinase. nih.gov This inhibitor has a K(i) value of 1.6 nM for Rho-kinase, demonstrating potent and specific inhibition. nih.gov Such findings suggest that the isoquinoline core, a key feature of this compound, can serve as a scaffold for designing potent enzyme inhibitors.

Furthermore, derivatives of 2,4-diarylaminopyrimidine hydrazones have been synthesized and evaluated as potent anti-thyroid cancer agents through the inhibition of Focal Adhesion Kinase (FAK). nih.gov One compound in this series demonstrated exceptional antiproliferative effects against thyroid cancer cells and potent FAK inhibitory potency with an IC50 value of 35 nM. nih.gov This highlights the potential of incorporating a hydrazone moiety, as seen in this compound, to achieve significant enzyme inhibition.

Additionally, studies on 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline (B108954) derivatives have led to the identification of potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS). nih.gov These findings underscore the versatility of the broader quinoline and isoquinoline chemical space in targeting specific enzymes implicated in various disease states.

Table 1: Enzyme Inhibition by Isoquinoline Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Isoquinolinesulfonamides | Rho-kinase | Selective inhibition with a K(i) of 1.6 nM. | nih.gov |

| 2,4-Diarylaminopyrimidine Hydrazones | Focal Adhesion Kinase (FAK) | Potent inhibition with an IC50 of 35 nM. | nih.gov |

| Tetrahydroquinoline Derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Identification of potent and selective inhibitors. | nih.gov |

Antimalarial Activity Investigations

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the urgent development of novel antimalarial agents. Quinoline-based compounds, such as chloroquine, have historically been the cornerstone of antimalarial therapy. nih.gov Consequently, derivatives of isoquinoline, a structural isomer of quinoline, and particularly their hydrazone derivatives, have been a focus of antimalarial drug discovery programs.

Research into 4-aminoquinoline (B48711) hydrazone analogues has demonstrated their potential as effective antimalarial agents, particularly against multidrug-resistant parasites. nih.gov A panel of these analogues was tested against the K1 strain of P. falciparum, with IC50 values ranging from 0.60 to 49 µM after 48 hours of exposure. nih.gov The antimalarial activity was found to be time-dependent, with IC50 values improving significantly after 72 hours of incubation, ranging from 0.026 to 0.219 μM. nih.gov

One lead compound from this series, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline, exhibited synergistic antimalarial activity when combined with artemether. nih.gov Importantly, this compound maintained its activity against different strains of P. falciparum, suggesting a lack of cross-resistance with existing drugs. nih.gov The primary target of these compounds appears to be the ring stages of the parasite's life cycle. nih.gov

The structure-activity relationship (SAR) studies of 4-aminoquinolines suggest that modifications to the side chain can influence antimalarial potency and reduce toxicity. nih.gov The presence of the hydrazone linkage in these active compounds suggests that this compound could serve as a valuable scaffold for the development of new antimalarial drugs.

Table 2: In Vitro Antimalarial Activity of 4-Aminoquinoline Hydrazone Analogues against P. falciparum (K1 strain)

| Incubation Time | IC50 Range (µM) | Key Observations | Reference |

|---|---|---|---|

| 48 hours | 0.60 - 49 | Initial antimalarial activity observed. | nih.gov |

| 72 hours | 0.026 - 0.219 | Significantly enhanced potency with longer exposure. | nih.gov |

Other Pharmacological Explorations

Beyond enzyme inhibition and antimalarial activity, the chemical framework of this compound lends itself to a variety of other pharmacological applications. The broader class of 4-aminoquinoline derivatives has been explored for a wide range of biological activities. westminster.ac.uk

Molecular hybrids incorporating the 4-aminoquinoline moiety have been investigated for their potential as anticancer, antibacterial, antifungal, and antiviral agents. westminster.ac.uk This diverse bioactivity profile is attributed to the versatile nature of the quinoline (and by extension, isoquinoline) ring system, which can be readily functionalized to interact with various biological targets.

For example, hydralazine (B1673433), a 1-hydrazinophthalazine and a structural relative of this compound, was initially developed as an antimalarial agent but was later repurposed as an antihypertensive drug due to its direct-acting vasodilator properties. nih.gov This historical example illustrates the potential for discovering unexpected pharmacological activities within this class of compounds.

Furthermore, the hydrazone moiety itself is a well-established pharmacophore, and its derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. The combination of the isoquinoline nucleus with the hydrazone functional group in this compound derivatives suggests a rich potential for the discovery of novel therapeutic agents across various disease areas.

Computational and Theoretical Chemistry Approaches

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It is frequently employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate various electronic descriptors that govern a molecule's reactivity. nih.gov For heterocyclic compounds containing hydrazone or quinoline (B57606) moieties, DFT calculations are standard practice. nih.gov

The process begins with the optimization of the molecule's geometry, typically using a functional like B3LYP or CAM-B3LYP combined with a basis set such as 6-311++G(d,p), to find the lowest energy conformation. nih.govnih.gov From this optimized structure, key electronic parameters are derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov Other calculated properties often include ionization potential, electron affinity, electronegativity, and chemical hardness, which together provide a comprehensive profile of the molecule's electronic behavior. nih.gov

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (Eg) | Difference between ELUMO and EHOMO | 4.7 eV |

| Ionization Potential (IP) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (EA) | Energy released when an electron is added | 1.8 eV |

| Dipole Moment | Measure of molecular polarity | 3.2 Debye |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax). These theoretical spectra can be correlated with experimental results to validate the computational model and understand the nature of the electronic transitions, such as π-π* or n-π* transitions, which are common in aromatic systems like isoquinolines. nih.gov The calculations are often performed using the same functional and basis set as the ground-state DFT calculations to ensure consistency. nih.gov The results from TD-DFT are valuable for interpreting experimental spectroscopic data and understanding how structural modifications might influence a molecule's optical properties.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze how a small molecule (ligand), such as 1-Hydrazino-4-methylisoquinoline, might interact with a biological target, typically a protein or enzyme. youtube.com

Molecular docking studies are performed to predict the preferred orientation of a ligand when it binds to a receptor's active site. nih.gov This process involves placing the ligand in various conformations within the binding pocket and scoring them based on how well they fit geometrically and energetically. The analysis of the best-scoring poses reveals specific molecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH-NH2 group) and acceptors (like oxygen or nitrogen atoms on amino acid residues).

Hydrophobic Interactions: Occurring between nonpolar regions, such as the methyl group and the aromatic rings of the isoquinoline (B145761) core, and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine). nih.gov

Pi-Pi Stacking: Aromatic ring interactions between the isoquinoline ring system and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Salt Bridges: Electrostatic interactions between charged groups.

Visualization software is used to generate 2D and 3D diagrams that map these crucial interactions, providing a structural hypothesis for the molecule's mechanism of action. dergipark.org.tr

The primary outputs of a molecular docking simulation are the predicted binding modes and an estimation of the binding affinity. nih.gov The binding affinity is a quantitative measure of the strength of the interaction between the ligand and the protein, often expressed as a binding energy (in kcal/mol) or a predicted inhibition constant (Ki). dergipark.org.tr A more negative binding energy suggests a more stable and favorable interaction. researchgate.net

While docking provides a static snapshot, molecular dynamics (MD) simulations can be used to assess the stability of the predicted binding pose over time. MD simulations model the movements of atoms in the ligand-protein complex, providing insights into the flexibility of the binding site and the persistence of key interactions. researchgate.net

| Parameter | Description | Example Value/Result |

|---|---|---|

| Binding Energy | Predicted free energy of binding | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the binding site forming key contacts | PHE 265, LEU 343, ARG 120, TYR 355 |

| Hydrogen Bonds | Number and description of H-bonds formed | 2 (with ARG 120, TYR 355) |

| Binding Mode Stability | Assessed via Molecular Dynamics (RMSD) | Stable over 100 ns simulation |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is built by calculating a set of molecular descriptors for each compound and then using statistical methods to find the descriptors that best predict the observed activity. walisongo.ac.id

For a class of compounds like isoquinoline derivatives, a QSAR study would involve:

Data Set Collection: Assembling a group of structurally related isoquinolines with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies from DFT) descriptors. nih.govwalisongo.ac.id

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that links the descriptors to the activity.

Validation: Rigorously testing the model's predictive power using internal and external validation methods.

A validated QSAR model can be used to predict the activity of new, untested molecules, including novel derivatives of this compound. This allows for the prioritization of compounds for synthesis and testing, thereby streamlining the drug discovery process. nih.gov

Theoretical Studies on Reaction Mechanisms and Isomerization

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical studies focusing on the reaction mechanisms and isomerization of this compound. While research exists on the synthesis and general reactivity of isoquinoline derivatives, dedicated computational investigations into the energetic pathways of reactions involving the hydrazino group at the 1-position, or the isomerization processes of the 4-methyl substituted isoquinoline ring, are not publicly available at this time.

Energetic and Conformational Landscapes

Similarly, there is a lack of published research detailing the energetic and conformational landscapes of this compound through computational methods. Such studies would typically involve quantum mechanical calculations to determine the relative energies of different spatial arrangements (conformers) of the molecule, mapping out the potential energy surface to identify stable and transition states. This information is crucial for understanding the molecule's flexibility, preferred shapes, and how it might interact with other molecules. Without specific computational data, a quantitative description of its conformational preferences remains undetermined.

Intramolecular Hydrogen Bonding Effects

No specific theoretical or experimental studies were found that investigate the intramolecular hydrogen bonding effects within this compound. The potential for hydrogen bonding exists between the hydrazino group (-NHNH2) and the nitrogen atom of the isoquinoline ring system. Computational studies would be instrumental in determining the presence, strength, and geometric parameters of such an intramolecular hydrogen bond. These studies often employ methods like Density Functional Theory (DFT) to analyze the electron density and predict the energetic stabilization afforded by such interactions. The impact of the methyl group at the 4-position on the geometry and feasibility of this hydrogen bond is also a subject that would require specific computational analysis, which is currently unavailable in the reviewed literature.

Future Directions and Research Opportunities

Exploration of Novel Derivatization Pathways

The future development of 1-Hydrazino-4-methylisoquinoline as a therapeutic agent will heavily rely on the exploration of novel derivatization pathways to generate analogues with improved potency, selectivity, and pharmacokinetic properties. The presence of a reactive hydrazino group and a modifiable isoquinoline (B145761) core provides a versatile platform for a variety of chemical transformations.

A primary avenue of investigation will be the synthesis of a diverse library of isoquinoline hydrazones . The reaction of the hydrazino group with a wide range of aldehydes and ketones can yield a series of hydrazone derivatives. nih.govui.ac.id This approach allows for the systematic variation of substituents, which can be tailored to probe structure-activity relationships (SAR). For instance, introducing different aromatic and heterocyclic aldehydes could modulate the electronic and steric properties of the final compounds, potentially influencing their interaction with biological targets. mdpi.com

Furthermore, the isoquinoline nucleus itself presents opportunities for modification. For example, methods for the C-4 alkylation of isoquinolines have been described, which could be adapted to introduce further diversity into the scaffold. nih.gov Additionally, classical isoquinoline synthesis methods, such as the Bischler-Napieralski and Pictet-Spengler reactions, could be employed to generate precursors with varied substitution patterns on the benzene (B151609) ring of the isoquinoline core before the introduction of the hydrazino group. acs.org The use of hydrazone as a directing group in rhodium-catalyzed C-H activation and annulation reactions also presents an innovative strategy for the synthesis of highly substituted isoquinolines. acs.orguq.edu.au

The systematic exploration of these derivatization pathways will be crucial in generating a comprehensive library of this compound analogues. High-throughput screening of these compounds will be essential to identify leads with desirable biological activities.

Development of Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize potential off-target effects of this compound and its derivatives, the development of targeted drug delivery systems is a critical area of future research. nih.gov Liposomes have emerged as a promising platform for the delivery of isoquinoline-based compounds. nih.govnih.govplos.org

One promising strategy involves the use of transferrin-conjugated liposomes . nih.govnih.gov Many cancer cells overexpress the transferrin receptor to meet their increased iron demand. By attaching transferrin to the surface of liposomes encapsulating the drug, these nanoparticles can be selectively targeted to tumor cells, thereby increasing the local concentration of the therapeutic agent and reducing systemic toxicity. nih.govnih.gov

Another advanced approach is the development of pH-sensitive liposomes . nih.gov The tumor microenvironment is often characterized by a lower pH compared to normal tissues. Liposomes can be engineered to be stable at physiological pH but to release their cargo in the acidic environment of the tumor. nih.gov This can be achieved by incorporating lipids that undergo a conformational change at low pH or by using pH-sensitive linkers, such as hydrazones, to attach the drug to the liposome. nih.gov The use of a hydrazone linkage in a drug delivery system is particularly relevant for this compound, as the chemistry is directly compatible with the parent molecule.

Furthermore, the incorporation of cell-penetrating peptides (CPPs) into liposomal formulations can enhance the cellular uptake of the drug. nih.gov These peptides can facilitate the translocation of the liposomes across the cell membrane, leading to more efficient delivery of the therapeutic payload into the target cells. nih.gov Research into these and other nanocarrier-based systems will be instrumental in translating the potential of this compound into effective clinical applications. cancer.govnih.gov

Advanced Mechanistic Studies of Biological Activity

A deep understanding of the molecular mechanisms underlying the biological activity of this compound is paramount for its rational design and optimization as a drug candidate. Future research should focus on employing a combination of computational and experimental techniques to elucidate its mode of action.

Molecular docking studies will be a key computational tool to predict the binding orientation and affinity of this compound and its derivatives to various biological targets. nih.govresearchgate.netnih.govresearchgate.net By modeling the interactions between the small molecule and the active site of a protein, researchers can gain insights into the structural features that are essential for inhibitory activity. nih.gov For example, docking simulations can help identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the drug-receptor complex. nih.gov This information can then be used to guide the design of new derivatives with improved binding characteristics.

These in silico predictions must be validated through experimental assays. For instance, if docking studies suggest that a particular enzyme is a target, enzymatic assays should be performed to confirm the inhibitory activity and determine key parameters such as the half-maximal inhibitory concentration (IC₅₀). nih.gov Cellular assays can then be used to assess the compound's effects on cell proliferation, apoptosis, and other relevant cellular processes. nih.gov

By integrating computational modeling with experimental validation, a comprehensive picture of the mechanism of action can be constructed. This knowledge will not only facilitate the optimization of this compound as a drug lead but may also reveal novel biological targets and pathways that can be exploited for therapeutic intervention.

Integration of Cheminformatics and Artificial Intelligence in Drug Discovery Efforts

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established cheminformatics technique that can be used to correlate the chemical structure of a series of compounds with their biological activity. japsonline.comnih.govresearchgate.netresearchgate.netwalisongo.ac.id By developing robust QSAR models, it is possible to predict the activity of novel, unsynthesized derivatives of this compound. japsonline.comnih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.

常见问题

Q. What methodologies validate the selectivity of this compound for its proposed molecular targets?

- Methodological Answer : Employ target-specific assays (e.g., enzyme inhibition kinetics for kinases) and counter-screens against off-targets (e.g., cytochrome P450 isoforms). Use CRISPR/Cas9 knockouts of the target gene in cell lines to confirm mechanism-specific effects. SPR (surface plasmon resonance) quantifies binding kinetics (K, K, K), while thermal shift assays measure protein stabilization upon ligand binding .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be applied to this compound for preclinical development?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability, integrating in vitro parameters (logP, plasma protein binding) and in silico ADMET profiles. Validate with rodent PK studies (IV/PO dosing, plasma sampling via LC-MS/MS). Toxicity is assessed via Ames test (mutagenicity) and hERG inhibition assays (cardiotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。